The synthesis of rel-(1S,3R)-Benazepril Hydrochloride involves several key steps:
A notable method includes an asymmetric aza-Michael addition, which utilizes L-homophenylalanine ethyl ester and 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester as key reactants, leading to the formation of essential intermediates .
The molecular formula for rel-(1S,3R)-Benazepril Hydrochloride is with a molecular weight of approximately 440.5 g/mol . The structural representation can be described by its IUPAC name:
IUPAC Name: 2-[(3S)-3-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid.
The compound exhibits stereochemistry with specific chiral centers at positions 1 and 3, contributing to its biological activity.
rel-(1S,3R)-Benazepril Hydrochloride can undergo various chemical reactions:
These reactions are crucial for modifying the compound for different therapeutic applications or for synthesizing derivatives.
rel-(1S,3R)-Benazepril Hydrochloride acts primarily through the inhibition of the angiotensin-converting enzyme. This enzyme's role in converting angiotensin I to angiotensin II is critical; by inhibiting this conversion, the compound effectively lowers levels of angiotensin II, resulting in vasodilation and decreased blood pressure. Additionally, it reduces aldosterone secretion, which contributes to lower blood volume and pressure .
rel-(1S,3R)-Benazepril Hydrochloride is primarily used in clinical settings for:
Additionally, ongoing research explores its potential applications in other cardiovascular conditions due to its mechanism of action involving vasodilation and blood pressure regulation .
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3